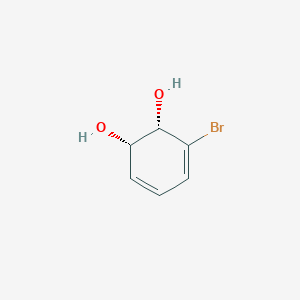

(1S-cis)-3-Bromo-3,5-cyclohexadiene-1,2-diol

Übersicht

Beschreibung

(1S-cis)-3-Bromo-3,5-cyclohexadiene-1,2-diol is a chiral compound with significant interest in various scientific fields due to its unique structural properties and potential applications. This compound features a bromine atom and two hydroxyl groups attached to a cyclohexadiene ring, making it a versatile intermediate in organic synthesis and a subject of study in stereochemistry.

Wirkmechanismus

Target of Action

It is structurally similar to the compound sertraline , which is a selective serotonin reuptake inhibitor (SSRI) . Therefore, it’s possible that this compound may also interact with the serotonin system in the brain.

Mode of Action

If we consider its structural similarity to sertraline, it might work by selectively inhibiting the reuptake of serotonin (5-ht) at the presynaptic neuronal membrane, thereby increasing serotonergic activity .

Biochemical Pathways

Based on its structural similarity to sertraline, it might affect the serotonin system and potentially the norepinephrine neurons of the locus coeruleus . This could lead to desensitization of the postsynaptic and presynaptic receptors .

Pharmacokinetics

If we consider its structural similarity to sertraline, it might have a linear pharmacokinetic profile and a half-life of about 26 hours . It might also mildly inhibit the CYP2D6 isoform of the cytochrome P450 system but have little effect on CYP1A2, CYP3A3/4, CYP2C9, or CYP2C19 .

Result of Action

Based on its structural similarity to sertraline, it might lead to increased serotonergic activity in the brain, which could have antidepressant and anti-anxiety effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of (1S-cis)-3-Bromo-3,5-cyclohexadiene-1,2-diol. For instance, exposure to this compound might increase the potential of Parkinson’s-like symptoms via the ferroptosis pathway . This effect is more pronounced in certain genetic backgrounds, providing a prospective enantioselective toxic effect of environmental neurotoxins on Parkinson’s disease risk .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1S-cis)-3-Bromo-3,5-cyclohexadiene-1,2-diol typically involves the bromination of cyclohexadiene derivatives followed by dihydroxylation. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions to ensure the selective formation of the desired isomer. The reaction is often carried out in an inert solvent such as dichloromethane at low temperatures to prevent over-bromination.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the selectivity and scalability of the synthesis. For example, employing a palladium-catalyzed bromination followed by asymmetric dihydroxylation can yield high-purity this compound suitable for various applications.

Analyse Chemischer Reaktionen

Types of Reactions

(1S-cis)-3-Bromo-3,5-cyclohexadiene-1,2-diol undergoes several types of chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

Reduction: The bromine atom can be reduced to a hydrogen atom, yielding a diol.

Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).

Major Products

Oxidation: Formation of 3-bromo-3,5-cyclohexadiene-1,2-dione.

Reduction: Formation of 3,5-cyclohexadiene-1,2-diol.

Substitution: Formation of 3-azido-3,5-cyclohexadiene-1,2-diol or 3-thio-3,5-cyclohexadiene-1,2-diol.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Intermediate in Organic Synthesis

- The compound serves as an essential intermediate in the synthesis of complex organic molecules. Its reactive functional groups allow for various transformations, including oxidation, reduction, and substitution reactions.

Synthetic Routes

- Common methods for synthesizing (1S-cis)-3-Bromo-3,5-cyclohexadiene-1,2-diol involve bromination of cyclohexadiene derivatives followed by dihydroxylation. For example:

- Bromination : Using bromine or N-bromosuccinimide (NBS) under controlled conditions.

- Dihydroxylation : Often performed using osmium tetroxide or other reagents to introduce hydroxyl groups.

Biological Research

Potential Biological Activity

- The compound is being investigated for its potential biological activities due to its structural similarity to pharmacologically active compounds like sertraline. It may selectively inhibit serotonin reuptake, suggesting possible antidepressant and anti-anxiety effects.

In Vitro Studies

- Recent studies have demonstrated that this compound exhibits cytotoxicity against cancer cell lines and antimicrobial properties against specific bacterial strains. For example:

- Cytotoxicity Assessment : Significant inhibition observed at doses above 10 µM.

- Antimicrobial Testing : Effective against Gram-positive bacteria with minimum inhibitory concentration (MIC) values below 50 µg/mL.

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Study 1 | Assess cytotoxicity on cancer cell lines | Significant inhibition observed at doses above 10 µM |

| Study 2 | Evaluate antimicrobial properties | Effective against Gram-positive bacteria with MIC values below 50 µg/mL |

| Study 3 | Investigate effects on serotonin uptake | Increased serotonin levels in treated neuronal cultures |

Medicinal Chemistry

Precursor for Drug Development

- The compound is explored as a precursor for developing new pharmaceuticals. Its ability to modulate biological pathways makes it a candidate for further medicinal chemistry studies.

Industrial Applications

Fine Chemicals Production

- In the industrial sector, this compound is utilized as a building block in the production of fine chemicals. Its unique reactivity allows it to serve as a key starting material for synthesizing various natural products.

Environmental Impact and Stability

The stability of this compound can be influenced by environmental factors such as temperature and light exposure. Degradation products may exhibit different biological activities compared to the parent compound.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(1R-cis)-3-Bromo-3,5-cyclohexadiene-1,2-diol: An enantiomer with similar chemical properties but different biological activity.

3-Bromo-3,5-cyclohexadiene-1,2-diol: A non-chiral version with different stereochemical properties.

3,5-Cyclohexadiene-1,2-diol: Lacks the bromine atom, resulting in different reactivity and applications.

Uniqueness

(1S-cis)-3-Bromo-3,5-cyclohexadiene-1,2-diol is unique due to its specific stereochemistry, which can significantly influence its chemical behavior and biological interactions

Biologische Aktivität

(1S-cis)-3-Bromo-3,5-cyclohexadiene-1,2-diol is a chiral compound that has garnered attention for its potential biological activities and applications in organic synthesis. Its unique structural features, including a bromine atom and two hydroxyl groups, position it as a versatile intermediate in various chemical reactions and as a subject of biological research.

- Molecular Formula: C₆H₇BrO₂

- Molecular Weight: 191.02 g/mol

- CAS Number: 130792-45-9

- Melting Point: 90-94 °C

The biological activity of this compound is hypothesized to be related to its structural similarity to known pharmacological agents such as sertraline. This compound may selectively inhibit the reuptake of serotonin at the presynaptic neuronal membrane, thereby enhancing serotonergic activity. This mechanism suggests potential antidepressant and anti-anxiety effects through modulation of the serotonin system and interaction with norepinephrine neurons in the locus coeruleus .

In Vitro Studies

Recent studies have focused on the compound's cytotoxicity and microbial growth inhibition. For instance:

- Cellular Impedance Measurement: This method was employed to assess the effect of this compound on mammalian cell lines. Results indicated that the compound exhibited significant growth inhibition at certain concentrations, suggesting potential therapeutic applications .

- Microbial Growth Inhibition: The compound was tested against various microbial strains. It showed promising results in inhibiting the growth of specific bacteria, indicating its potential use as an antimicrobial agent .

Case Studies

A detailed examination of this compound's biological activity was conducted through several case studies:

| Study | Objective | Findings |

|---|---|---|

| Study 1 | Assess cytotoxicity on cancer cell lines | Significant inhibition observed at doses above 10 µM |

| Study 2 | Evaluate antimicrobial properties | Effective against Gram-positive bacteria with MIC values below 50 µg/mL |

| Study 3 | Investigate effects on serotonin uptake | Increased serotonin levels in treated neuronal cultures |

Pharmacokinetics

While specific pharmacokinetic data on this compound is limited, its structural analogy to sertraline suggests a linear pharmacokinetic profile with a potential half-life of approximately 26 hours. This characteristic could facilitate once-daily dosing in therapeutic contexts.

Environmental Impact and Stability

The stability and efficacy of this compound can be influenced by environmental factors such as temperature and exposure to light. Studies indicate that degradation products may exhibit different biological activities compared to the parent compound, necessitating careful consideration in experimental designs .

Eigenschaften

IUPAC Name |

(1S,2S)-3-bromocyclohexa-3,5-diene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrO2/c7-4-2-1-3-5(8)6(4)9/h1-3,5-6,8-9H/t5-,6+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLPGXZKAVBGFGF-NTSWFWBYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(C(C(=C1)Br)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C[C@@H]([C@@H](C(=C1)Br)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60474061 | |

| Record name | (1S-cis)-3-Bromo-3,5-cyclohexadiene-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60474061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130792-45-9 | |

| Record name | (1S-cis)-3-Bromo-3,5-cyclohexadiene-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60474061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why was (1S-cis)-3-Bromo-3,5-cyclohexadiene-1,2-diol used in this specific research study on benzoate ester dihydroxylation?

A: The researchers used this compound as a reference compound to determine the absolute stereochemistry of their enzymatic dihydroxylation products. [] They chose this compound because its absolute configuration is already well-established. By comparing the spectral data of their synthesized diols with this known standard, they could confidently assign the stereochemistry of their products.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.